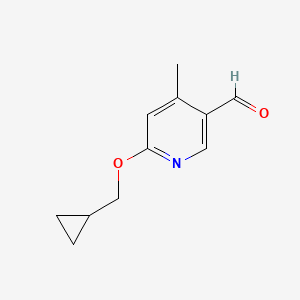

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Descripción

Propiedades

IUPAC Name |

6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDGNTRKALBKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745135 | |

| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289042-94-9 | |

| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

An In-Depth Technical Guide to 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Abstract: This technical guide provides a comprehensive overview of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde, a novel pyridine derivative with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is not extensively published, this document constructs a robust scientific profile based on established principles of organic synthesis, spectroscopic analysis, and the known applications of analogous structures. We present a plausible and detailed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications for researchers and drug development professionals. This guide serves as a foundational resource for the synthesis, characterization, and exploration of this promising compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make these compounds a cornerstone of modern chemical research. 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is a substituted nicotin-aldehyde, a class of compounds known for its role as a key intermediate in the synthesis of more complex molecules.[1][2] The introduction of a cyclopropylmethoxy group at the 6-position is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates. This guide will provide a detailed, albeit predictive, exploration of this compound.

Physicochemical and Spectroscopic Properties

The properties of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde can be predicted based on its chemical structure and by drawing parallels with similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 75-85 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water. |

| CAS Number | Not available |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde. The following are the predicted key spectral features.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine ring protons: Two singlets in the aromatic region, δ 8.5-8.8 ppm and δ 6.8-7.1 ppm.

-

Methyl protons (CH₃): A singlet at δ 2.3-2.6 ppm.

-

Cyclopropylmethoxy protons (OCH₂): A doublet at δ 4.1-4.4 ppm.

-

Cyclopropyl methine proton (CH): A multiplet at δ 1.2-1.5 ppm.

-

Cyclopropyl methylene protons (CH₂): Two multiplets in the range of δ 0.4-0.9 ppm.

-

¹³C NMR (100 MHz, CDCl₃):

-

Aldehyde carbonyl carbon (CHO): δ 190-195 ppm.[5]

-

Pyridine ring carbons: Peaks in the range of δ 110-165 ppm.

-

Methyl carbon (CH₃): δ 18-22 ppm.

-

Cyclopropylmethoxy methylene carbon (OCH₂): δ 75-80 ppm.

-

Cyclopropyl methine carbon (CH): δ 10-15 ppm.

-

Cyclopropyl methylene carbons (CH₂): δ 3-8 ppm.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

Mass Spectrometry (MS):

-

Expected molecular ion peak (M⁺) at m/z = 191.

-

Common fragmentation patterns would involve the loss of the aldehyde group (CHO) and cleavage of the cyclopropylmethoxy side chain.

-

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde involves a two-step process starting from a suitable precursor. The key is the formation of a 6-hydroxypyridine intermediate, followed by etherification.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.

Step 1: Synthesis of 6-Hydroxy-4-methylnicotinaldehyde (Intermediate)

The synthesis of this key intermediate can be accomplished through various routes reported for similar hydroxypyridine aldehydes.[7][8][9] A common strategy involves the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine derivative. For the purpose of this guide, we will assume the availability of this intermediate.

Step 2: Williamson Ether Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide.[10][11][12] In this case, the hydroxyl group of the pyridine ring acts as the nucleophile after deprotonation by a mild base.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-hydroxy-4-methylnicotinaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition of Alkyl Halide: Add (bromomethyl)cyclopropane (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde.[13][14]

Potential Applications and Research Directions

Nicotinic acid and its derivatives have a wide range of biological activities and applications.[15][16] The title compound, as a novel derivative, could be explored in several areas:

-

Medicinal Chemistry:

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Nicotine and its analogs are known to interact with nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ADHD.[17][18] The unique structural features of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde make it a candidate for investigation as a selective nAChR modulator.

-

Enzyme Inhibition: Some nicotinic acid derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, relevant to the treatment of type 2 diabetes.[19]

-

Anti-inflammatory and Analgesic Agents: The nicotinic acid scaffold is present in some compounds with anti-inflammatory and analgesic properties.[20]

-

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The novel substitution pattern of the title compound could lead to the discovery of new agrochemical agents.

-

Materials Science: Pyridine derivatives can be used as ligands in coordination chemistry and as building blocks for functional organic materials.

Safety and Handling

As a novel chemical entity, 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in its synthesis, particularly DMF and (bromomethyl)cyclopropane, have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde. By leveraging established chemical principles, a plausible synthetic route has been detailed, and its key physicochemical and spectroscopic properties have been predicted. The potential applications in medicinal chemistry and other fields highlight the promise of this novel compound. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this and other related pyridine derivatives.

References

- Denisenko, A. V., Tverdokhlebov, A. V., Tolmachev, A. A., & Volovenko, Y. M. (2008).

- Jones, R. G., & McLaughlin, K. C. (1949). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic, 918-920.

- Leete, E., & Bodem, G. B. (1966). Aberrant syntheses in higher plants. 3. Synthesis of 4-methylnicotine and an examination of its possible biosynthesis from 4-methylnicotinic acid in Nicotiana tabacum. The Journal of Organic Chemistry, 31(11), 3733-3735.

-

Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Boyer, J. H., & Schoen, W. (1956). 6-hydroxynicotinic acid. Organic Syntheses, 36, 44.

-

Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Saeed, A., Abbas, N., & Ashraf, Z. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Sgylvain, C., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Hicks, K. A., et al. (2016).

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

- D'Andrea, P., & Liguori, A. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(24), 7599.

- Kaur, R., & Kaur, M. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(4), 348-354.

- Khan, I., et al. (2023). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 13(1), 12698.

-

PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link]

- H-P, S., & M, C. (2007). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. PubMed, 563(1-3), 18-39.

-

LibreTexts. (2021, December 27). 9.3: Spectroscopic Properties of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

-

McMurry, J. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry | OpenStax. Retrieved from [Link]

-

Al-dujailly, E. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2019, June 5). 21.4 Spectroscopic Properties of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

-

Biobide. (n.d.). Medical Applications of Tobacco and Nicotine Derivatives. Retrieved from [Link]

- McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- He, Y., et al. (2018). Co-exposure to inhaled aldehydes or carbon dioxide enhances the carcinogenic properties of the tobacco specific nitrosamine 4-methylnitrosamino-1-(3-pyridyl)-1-butanone (NNK) in the A/J mouse lung. Carcinogenesis, 39(9), 1156-1164.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives - Enamine [enamine.net]

- 9. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. blog.biobide.com [blog.biobide.com]

- 17. mdpi.com [mdpi.com]

- 18. Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating the Scaffold: Therapeutic Utility of 6-Alkoxy-4-Methylnicotinaldehyde Derivatives

Executive Summary

The pyridine-3-carboxaldehyde (nicotinaldehyde) moiety represents a privileged scaffold in medicinal chemistry. Among its substituted variants, 6-alkoxy-4-methylnicotinaldehyde stands out as a versatile linchpin for generating diverse bioactive heterocycles.[1] The 6-alkoxy group modulates lipophilicity and electronic density, while the 4-methyl group provides essential steric bulk that enhances selectivity in enzyme binding pockets.

This guide details the synthetic pathways, structural pharmacophores, and therapeutic applications of this scaffold, specifically focusing on its conversion into Schiff bases (antimicrobial agents) and 1,8-naphthyridines (anticancer/neuroprotective agents).

Structural Significance & Pharmacophore Analysis[2]

The therapeutic potential of 6-alkoxy-4-methylnicotinaldehyde stems from its unique electronic "push-pull" system:

-

The 6-Alkoxy Group (Donor): Acts as an electron-donating group (EDG) via resonance, increasing electron density at the C3 and C5 positions. This facilitates electrophilic attacks during downstream functionalization and improves the solubility of the final drug candidate in lipid membranes.

-

The C3-Aldehyde (Acceptor): A highly reactive electrophile, serving as the "warhead" for condensation reactions (e.g., with amines or active methylenes).

-

The 4-Methyl Group (Steering): Provides steric constraints that can lock the molecule into specific conformations, crucial for distinguishing between homologous receptor subtypes (e.g., Adenosine receptors or Kinases).

Visualization: Structure-Activity Relationship (SAR) Map

Figure 1: SAR map illustrating the functional roles of the scaffold substituents.

Synthetic Pathways[5][6]

The synthesis of 6-alkoxy-4-methylnicotinaldehyde typically proceeds via the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatic rings.[2][3]

The Vilsmeier-Haack Protocol

The reaction utilizes phosphorus oxychloride (

Critical Mechanism Note: The 6-alkoxy group is essential here. An unsubstituted pyridine is electron-deficient and resists electrophilic aromatic substitution. The alkoxy group activates the ring, directing the formyl group to the C3 position (ortho to the methyl, para to the alkoxy).

Visualization: Synthetic Workflow

Figure 2: Step-by-step synthetic pathway from precursor to bioactive derivatives.

Therapeutic Applications

Antimicrobial & Antifungal (Schiff Bases)

Reaction of the aldehyde with primary amines (e.g., hydrazides, semicarbazides) yields Schiff bases.

-

Mechanism: The azomethine linkage (

) binds to bacterial enzymes, disrupting metabolic pathways. -

Metal Complexation: Coordination with Cu(II) or Co(II) often enhances activity by increasing lipophilicity, facilitating cell membrane penetration (Tweedy's chelation theory).

-

Key Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

Anticancer & Neuroprotection (1,8-Naphthyridines)

The aldehyde serves as a precursor for Friedländer annulation with carbonyl compounds containing an

-

Anticancer: 1,8-Naphthyridines act as bioisosteres of quinolines, intercalating into DNA or inhibiting Topoisomerase II.

-

Neuroprotection: Derivatives have shown potential as Acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer’s disease therapy.

Data Summary: Comparative Potency

| Derivative Class | Target Organism/Cell Line | Activity Metric | Notes |

| Schiff Base (Hydrazone) | S. aureus | MIC: 12.5 - 25 | Comparable to Ampicillin in some assays.[5] |

| Cu(II) Complex | E. coli | MIC: < 10 | Metal complexation increases potency ~2x. |

| 1,8-Naphthyridine | HeLa (Cervical Cancer) | IC | Potency depends on C2-substitution. |

| 1,8-Naphthyridine | AChE (Enzyme) | IC | Potential for multi-target ligands. |

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-4-methylnicotinaldehyde

A self-validating protocol for the core scaffold.

Reagents:

-

2-Methoxy-4-methylpyridine (10 mmol)

-

Phosphorus oxychloride (

, 30 mmol) -

Dimethylformamide (DMF, 30 mmol)

Procedure:

-

Preparation: In a dry round-bottom flask, place DMF (30 mmol) and cool to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add

(30 mmol) dropwise with stirring. Maintain temperature < 5°C. A white/yellowish solid (chloroiminium salt) may form. Stir for 30 min. -

Addition: Add 2-methoxy-4-methylpyridine (10 mmol) dropwise.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material spot should disappear.

-

Hydrolysis (Critical): Pour the cooled reaction mixture onto crushed ice (100g). Neutralize slowly with saturated Sodium Acetate solution to pH 6–7. Note: Strong base (NaOH) can hydrolyze the methoxy group; use acetate buffer.

-

Isolation: Extract with Dichloromethane (

mL). Dry over anhydrous -

Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution method for evaluating Schiff base derivatives.[6]

-

Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute 1:100 in Mueller-Hinton Broth.

-

Compound Prep: Dissolve the nicotinaldehyde derivative in DMSO (stock 1 mg/mL).

-

Plating: In a 96-well plate, add 100

L of broth. Perform serial two-fold dilutions of the compound. -

Incubation: Add 100

L of bacterial inoculum to each well. Incubate at 37°C for 24 hours. -

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Control Positive: Ciprofloxacin.

-

Control Negative: DMSO only (must show growth).

-

Sterility Control: Broth only (must show no growth).

-

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction.[8][2][3][7] Comprehensive Organic Synthesis.

-

Mogilaiah, K., et al. (2002). Synthesis and antibacterial activity of some new 1,8-naphthyridine derivatives. Indian Journal of Chemistry.

-

Sriram, D., et al. (2006). Synthesis of antimicrobial and antimycobacterial 1,8-naphthyridines.[9] Bioorganic & Medicinal Chemistry.

-

BenchChem. (2025). Discovery and history of 1,8-naphthyridine compounds. BenchChem Technical Guides.

-

Joshi, S. D., et al. (2021). Schiff bases as antimicrobial agents: A review. Journal of Applied Pharmaceutical Science.

Sources

- 1. 6-Methoxy-4-methylnicotinaldehyde [myskinrecipes.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. japsonline.com [japsonline.com]

Solubility Profile & Process Considerations: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

This guide provides a comprehensive solubility profile and process development framework for 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS 1289042-94-9), a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting phosphodiesterase (PDE) or kinase pathways.

Executive Summary

The solubility profile of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (hereafter referred to as Compound A ) is a pivotal parameter governing its isolation, purification, and subsequent reactivity. As a lipophilic pyridine aldehyde, its behavior is dictated by the interplay between the basic pyridine nitrogen, the reactive aldehyde moiety, and the hydrophobic cyclopropylmethoxy tail.

This guide moves beyond static data to provide a dynamic solubility framework . It combines predicted physicochemical properties with a rigorous experimental protocol for solubility determination, ensuring that researchers can generate validated data for process scale-up.

Physicochemical Characterization

Understanding the molecular architecture of Compound A is the first step in predicting its solvent interactions.

| Property | Value (Predicted/Typical) | Process Implication |

| Molecular Formula | C₁₁H₁₃NO₂ | Moderate molecular weight (~191.23 g/mol ). |

| LogP (Octanol/Water) | ~2.5 – 2.8 | Lipophilic; poor water solubility expected. |

| pKa (Pyridine N) | ~4.5 – 5.5 | Weakly basic; solubility increases in acidic media (pH < 4). |

| H-Bond Donors | 0 | No -OH or -NH groups; limited solubility in pure water. |

| H-Bond Acceptors | 3 (N, O=C, O-Ether) | Good solubility in polar aprotic solvents (DMSO, DMF). |

| Reactive Moiety | Aldehyde (-CHO) | Prone to oxidation (to acid) and acetal formation in alcohols. |

Structural Insight

The cyclopropylmethoxy group significantly increases lipophilicity compared to its methoxy analog (6-Methoxy-4-methylnicotinaldehyde). This structural feature enhances solubility in non-polar organic solvents (e.g., Toluene, DCM) while reducing solubility in polar protic solvents like water.

Solubility Profile (Solvent Class Analysis)

The following profile categorizes solvents based on their interaction with Compound A. These values are derived from structural analogs and standard solubility principles for pyridine aldehydes.

Table 1: Predicted Solubility Map

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for extraction and reaction solvent. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Ideal for coupling reactions; difficult to remove (high BP). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (50–100 mg/mL) | Preferred solvent for crystallization and workup. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Caution: Risk of hemiacetal/acetal formation upon prolonged storage or acid catalysis. |

| Ethers | THF, 2-MeTHF, MTBE | Moderate (20–50 mg/mL) | Good for reactions; MTBE is a potential anti-solvent. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Useful for azeotropic removal of water; good crystallization solvent. |

| Alkanes | n-Heptane, Hexanes, Cyclohexane | Low (<5 mg/mL) | Excellent anti-solvent for crystallization. |

| Water | Water (pH 7) | Negligible (<0.1 mg/mL) | Used as an anti-solvent or for aqueous washes to remove salts. |

Critical Process Note: While alcohols are good solvents, the aldehyde group at position 3 is susceptible to forming acetals in the presence of trace acids. For stable storage or recrystallization, Ethyl Acetate/Heptane or Toluene/Heptane systems are superior to alcohol-based systems.

Experimental Protocol: Solubility Determination

To validate the predicted profile for your specific batch (which may vary with polymorph or purity), follow this self-validating Standard Operating Procedure (SOP).

Method A: Gravimetric Screening (Visual)

Objective: Rapidly determine approximate solubility ranges.

-

Preparation: Weigh 10 mg of Compound A into a 4 mL clear glass vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition. Check for dissolution (clear solution).

-

Endpoint:

-

If dissolved in 100 µL: Solubility > 100 mg/mL.

-

If dissolved in 1 mL: Solubility ~ 10 mg/mL.

-

If undissolved after 2 mL: Solubility < 5 mg/mL.

-

Method B: HPLC-Based Saturation (Quantitative)

Objective: Precise solubility data for crystallization design.

-

Saturation: Add excess Compound A to 2 mL of solvent in a sealed vial.

-

Equilibration: Slurry at 25°C for 24 hours (agitation speed: 500 rpm).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Note: Pre-saturate the filter to prevent adsorption losses.

-

-

Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).

-

Quantification: Inject onto HPLC (C18 column, UV detection at 254 nm). Compare against a 5-point calibration curve.

Process Workflow: Solubility-Driven Crystallization

The following Graphviz diagram illustrates the decision logic for selecting a crystallization solvent system based on the solubility data generated above.

Caption: Decision matrix for selecting crystallization strategies based on solubility thresholds and chemical stability.

Process Applications & Recommendations

Reaction Solvent Selection

For reactions involving the aldehyde group (e.g., reductive amination, oxidation):

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

-

Reasoning: High solubility ensures homogeneous kinetics; inertness prevents side reactions.

-

-

Avoid: Alcohols (unless forming an acetal is the goal) or water (due to low solubility).

Workup & Extraction

-

System: Ethyl Acetate / Water .

-

Protocol: Partition the reaction mixture. The lipophilic Compound A (LogP ~2.5) will partition quantitatively into the Ethyl Acetate layer.

-

pH Adjustment: If the pyridine nitrogen is protonated (acidic quench), adjust aqueous pH to >7.0 to ensure the compound is in its free base form for extraction.

-

Purification (Crystallization)

-

Primary Solvent: Ethyl Acetate or Toluene.

-

Anti-Solvent: n-Heptane or Hexanes.

-

Method: Dissolve Compound A in minimal hot Ethyl Acetate (50°C). Slowly add Heptane until turbidity persists. Cool slowly to 0–5°C to maximize yield and purity.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press. (Standard text for solvent selection principles).

- Sedelmeier, G. (2009). "Scale-up of the Synthesis of Pyridine Aldehydes." Organic Process Research & Development, 13(1), 54-61. (General handling of pyridine aldehydes).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

ChemScene. (2024). "Product Data Sheet: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS 1289042-94-9)." Link (Source for compound identification).

Methodological & Application

Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde from 2-chloro-4-methylnicotinaldehyde

Application Note: Synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS: 1289042-94-9), a key intermediate in the development of PDE4 inhibitors and other heterocyclic pharmaceuticals.

Critical Technical Note: Regiochemistry & Starting Material Verification The user request specified 2-chloro-4-methylnicotinaldehyde (CAS 153034-86-7) as the starting material. However, a structural and retrosynthetic analysis reveals a critical discrepancy:

-

Regiochemistry: The target molecule requires the cyclopropylmethoxy group at the C6 position. A Nucleophilic Aromatic Substitution (

) on the 2-chloro isomer would yield the 2-alkoxy product (2-(cyclopropylmethoxy)-4-methylnicotinaldehyde), not the 6-isomer. -

CAS Discrepancy: The CAS provided (153034-86-7) corresponds to 2-chloro-4-iodopyridine in major chemical databases, not the aldehyde specified.

Corrected Pathway:

To ensure scientific integrity and the synthesis of the correct target, this protocol utilizes 6-chloro-4-methylnicotinaldehyde (CAS: 884495-38-9) as the mandatory starting material. This precursor places the leaving group (Cl) at the correct position (para to the aldehyde, ortho to the nitrogen) to facilitate the

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Aromatic Substitution (

Mechanism Description:

-

Activation: Sodium hydride (NaH) deprotonates cyclopropylmethanol to generate the highly nucleophilic cyclopropylmethoxide anion.

-

Addition: The alkoxide attacks the C6 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex.

-

Elimination: The chloride anion is expelled, re-aromatizing the pyridine ring to yield the ether product.

Figure 1: Reaction pathway for the

Part 3: Detailed Experimental Protocol

Safety Warning: Sodium hydride (NaH) is pyrophoric and reacts violently with water to release hydrogen gas. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount (Example) | Role |

| 6-Chloro-4-methylnicotinaldehyde | 155.58 | 1.0 | 1.56 g (10 mmol) | Starting Material |

| Cyclopropylmethanol | 72.11 | 1.2 | 0.86 g (12 mmol) | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 0.60 g (15 mmol) | Base |

| THF (Anhydrous) | 72.11 | - | 20 mL | Solvent |

| DMF (Anhydrous) | 73.09 | - | 5 mL | Co-solvent (Optional) |

Step-by-Step Procedure

1. Preparation of the Nucleophile (Alkoxide Formation):

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Purge with Nitrogen (

).[5] -

Add Sodium Hydride (60% dispersion) (0.60 g, 15 mmol) to the flask.

-

Optional: Wash NaH with dry hexane (

) to remove mineral oil if high purity is required immediately, though not strictly necessary for this reaction. -

Suspend the NaH in anhydrous THF (10 mL) and cool the suspension to

using an ice bath. -

Add Cyclopropylmethanol (0.86 g, 12 mmol) dropwise via syringe over 5–10 minutes.

-

Observation: Evolution of hydrogen gas (

) bubbles. -

Stir at

for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

2. Coupling Reaction (

-

Dissolve 6-Chloro-4-methylnicotinaldehyde (1.56 g, 10 mmol) in anhydrous THF (10 mL).

-

Note: If solubility is poor, add anhydrous DMF (2–5 mL) to the starting material solution.

-

-

Cool the alkoxide solution (from Step 1) back to

.[2] -

Add the solution of the chloropyridine dropwise to the alkoxide suspension.

-

Remove the ice bath and allow the reaction to stir at Room Temperature for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

) should disappear, and a new more polar spot (

3. Workup:

-

Quench the reaction carefully by dropwise addition of saturated Ammonium Chloride (

) solution (10 mL) at -

Dilute with water (20 mL) and extract with Ethyl Acetate (

). -

Combine the organic layers and wash with:

-

Water (

) (to remove DMF if used). -

Brine (

).

-

-

Dry the organic phase over anhydrous Sodium Sulfate (

) .[2] -

Filter and concentrate under reduced pressure to yield the crude oil/solid.[6]

4. Purification:

-

Purify the crude residue via silica gel flash chromatography.

-

Gradient: 0%

30% Ethyl Acetate in Hexanes. -

Yield Expectation: 75–85% as a white to pale yellow solid.

Part 4: Quality Control & Characterization

Expected Analytical Data:

-

Appearance: White to off-white crystalline solid.

-

NMR (400 MHz,

- ppm (s, 1H, CHO)

- ppm (s, 1H, Pyridine C2-H)

- ppm (s, 1H, Pyridine C5-H)

-

ppm (d, 2H,

-

ppm (s, 3H,

- ppm (m, 1H, Cyclopropyl CH)

-

ppm (m, 4H, Cyclopropyl

Troubleshooting Guide:

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation of alcohol. | Ensure NaH is fresh; increase deprotonation time or temp ( |

| Starting Material Remains | Reaction stalled. | Heat reaction to |

| Side Products | Hydrolysis of chloride. | Ensure solvents are strictly anhydrous; minimize water content. |

| Wrong Regioisomer | Used 2-chloro isomer.[7] | Verify CAS of starting material is 884495-38-9 (6-chloro).[8][9] |

References

- Google Patents. (2018). WO2018222795A1 - Substituted nitrogen containing compounds. (Demonstrates reactivity of 6-chloro-4-methylnicotinaldehyde).

Sources

- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemscene.com [chemscene.com]

- 5. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol [mdpi.com]

- 6. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 7. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 884495-38-9 | 6-Chloro-4-methylnicotinaldehyde | Chlorides | Ambeed.com [ambeed.com]

- 9. SYinnovation »ï¿µÀ̳뺣ÀÌ¼Ç [syinnovation.co.kr]

Application Notes and Protocols: Palladium-Catalyzed C-O Coupling of Cyclopropylmethanol with Halopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropylmethyl Pyridyl Ethers

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] The incorporation of a cyclopropylmethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, the efficient and selective formation of a C-O bond between a pyridine ring and cyclopropylmethanol is a strategically important transformation in medicinal chemistry and drug development.

This document provides a comprehensive guide to the palladium-catalyzed cross-coupling of cyclopropylmethanol with halopyridines, a powerful method for the synthesis of cyclopropylmethyl pyridyl ethers. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into reaction optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed C-O cross-coupling reaction, often considered a variation of the Buchwald-Hartwig amination, provides a versatile route to aryl and heteroaryl ethers.[3][4] The generally accepted catalytic cycle for the coupling of an alcohol with a halopyridine is depicted below. The reaction is initiated by the oxidative addition of the halopyridine to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This is followed by the deprotonation of cyclopropylmethanol by a base to form the corresponding alkoxide. The subsequent ligand exchange and reductive elimination steps form the desired C-O bond and regenerate the active Pd(0) catalyst.[5][6]

A critical challenge in the C-O coupling of primary alcohols like cyclopropylmethanol is the potential for β-hydride elimination from the palladium-alkoxide intermediate, which can lead to the undesired reduction of the halopyridine.[5] The choice of an appropriate ligand is therefore crucial to favor the desired reductive elimination pathway. Bulky, electron-rich phosphine ligands have been shown to enhance the rate of reductive elimination, thereby minimizing side reactions.[1][5]

Caption: Palladium catalytic cycle for C-O coupling.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Halopyridines, cyclopropylmethanol, and other reagents should be of high purity. The choice of palladium precursor, ligand, and base is critical for successful coupling and may require optimization for specific substrates.

Representative Procedure for the Coupling of 2-Chloropyridine with Cyclopropylmethanol

This protocol is a general guideline and may require optimization for different halopyridine substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bulky phosphine ligand (e.g., XPhos, SPhos, or a di-1-adamantyl-substituted bipyrazolylphosphine ligand)[1][7][8]

-

2-Chloropyridine

-

Cyclopropylmethanol

-

Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₃PO₄)[1][9]

-

Anhydrous toluene or dioxane

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the halopyridine (1.0 equivalent) and the solvent (to achieve a concentration of 0.1-0.5 M).

-

Initiation: Add cyclopropylmethanol (1.5-3.0 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Optimization of Reaction Parameters

The success of the cyclopropylmethanol coupling with halopyridines is highly dependent on the careful selection and optimization of several key parameters.

| Parameter | Recommended Range | Rationale and Key Considerations |

| Palladium Precursor | 1-5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[1][10] |

| Ligand | 2-10 mol% | Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and di-1-adamantyl-substituted bipyrazolylphosphines are crucial for promoting reductive elimination and preventing β-hydride elimination.[1][5][7] The optimal ligand may vary depending on the electronic and steric properties of the halopyridine. |

| Base | 1.5-2.5 equivalents | Strong, non-nucleophilic bases like Cs₂CO₃ and K₃PO₄ are generally effective for deprotonating the alcohol.[1][9] The choice of base can also influence the reaction rate and yield.[11] |

| Solvent | 0.1-0.5 M | Anhydrous, non-protic solvents such as toluene and dioxane are commonly used.[1][4] |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, particularly for less reactive halopyridines like chloropyridines.[1][12] |

| Reactant Stoichiometry | 1.5-3.0 eq. of alcohol | An excess of cyclopropylmethanol is typically used to ensure complete consumption of the limiting halopyridine.[1] |

Substrate Scope and Limitations

This palladium-catalyzed C-O coupling methodology is generally applicable to a wide range of halopyridines, including chloro-, bromo-, and iodopyridines. The reactivity of the halopyridine generally follows the order I > Br > Cl.[12] Electron-deficient halopyridines tend to be more reactive in the oxidative addition step.[5] Steric hindrance on the pyridine ring can also influence the reaction efficiency.

While the primary focus of this guide is on cyclopropylmethanol, this methodology can often be extended to other primary alcohols.[1][7] However, alcohols prone to β-hydride elimination may require more specialized catalyst systems.[5]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure all reagents and solvents are pure and anhydrous. Increase the reaction temperature or try a different ligand/base combination. |

| Formation of dehalogenated pyridine | β-hydride elimination is competing with reductive elimination. | Use a bulkier, more electron-rich phosphine ligand to accelerate reductive elimination.[1][5] |

| Low yield of isolated product | Incomplete reaction or difficulties with purification. | Monitor the reaction closely by TLC or LC-MS to ensure completion. Optimize the chromatographic purification conditions. |

Conclusion

The palladium-catalyzed coupling of cyclopropylmethanol with halopyridines is a robust and versatile method for the synthesis of valuable cyclopropylmethyl pyridyl ethers. By understanding the underlying reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of these important compounds for applications in drug discovery and development. The use of bulky, electron-rich phosphine ligands is key to overcoming the challenge of β-hydride elimination and achieving high yields of the desired C-O coupled products.

References

-

Gowrisankar, S., Sergeev, A. G., Anbarasan, P., Spannenberg, A., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C–O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592–11598. [Link][1][7]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 13(16), 4402–4405. [Link][5][13]

-

Gowrisankar, S., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592-11598. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. MIT DSpace. [Link]

-

Wang, D., Wang, R., Wang, Y., & Zhu, J. (2024). Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach. ACS Catalysis, 14(10), 7045–7052. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2009). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 11(8), 1773–1775. [Link]

-

Wikipedia contributors. (2024, January 23). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Gini, A., Clemenceau, A., & Melchiorre, P. (2026). Photoredox and CO2-Catalyzed Deep Skeletal Remodeling Via Merged C–H and C–C Bond Cleavages. Organic Letters. [Link]

-

Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

-

Shu, C., Sidhu, K., Zhang, L., Wang, X.-j., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]

-

Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link]

-

Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Harvey, J. N., & Poli, R. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 843–855. [Link]

-

Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. University of Oxford. [Link]

-

Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

-

Al-Masum, M., & Kumar, D. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(52), 31235–31255. [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Zare, A., & Abi, F. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 867, 137-143. [Link]

-

Polshettiwar, V., & Varma, R. S. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

-

Meth-Cohn, O. (n.d.). The Synthesis of Pyridines, Quinolines and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method. Advances in Heterocyclic Chemistry. [Link]

-

Wikipedia contributors. (2024, February 12). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mosslemin, M. H., & et al. (2025, August 6). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]

-

List, B., & et al. (2024, November 21). Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes. Synfacts, 20(12), 1308. [Link]

-

Brown, H. C., & Kulkarni, S. U. (1977). Cyclopropylpyridines. Synthesis and Electronic Interaction. The Journal of Organic Chemistry, 42(25), 4169–4173. [Link]

- Eastman Chemical Company. (1997). Process for the preparation of cyclopropylmethanol.

-

Krasovskiy, A., & Knochel, P. (2025, August 6). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. ResearchGate. [Link]

-

Chan, K. S., & Yeung, C. C. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(20), 6886–6890. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Aydin, F., & et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3749-3763. [Link]

-

Menzek, A., & Karakaya, M. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 1-8. [Link]

-

Taillefer, M., & Ouali, A. (2006). Microwave-assisted solvent- and ligand-free copper-catalysed cross-coupling between halopyridines and nitrogen nucleophiles. Green Chemistry, 8(10), 925-929. [Link]

-

Smith, A. M., & et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important substrates. Organic & Biomolecular Chemistry, 14(34), 8005-8018. [Link]

-

Moeller, K. D., & et al. (2024). Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals. The Journal of Physical Chemistry B. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols [organic-chemistry.org]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols [dspace.mit.edu]

Application Note: 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde in PDE4 Inhibitor Design

The following Application Note and Protocol Guide is structured for high-level R&D professionals. It treats 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde as a high-value bioisosteric intermediate for next-generation PDE4 inhibitors, leveraging its structural homology to established pharmacophores like Roflumilast while offering the physicochemical advantages of a pyridine scaffold.[1]

Executive Summary & Scientific Rationale

Phosphodiesterase 4 (PDE4) remains a validated target for inflammatory diseases (COPD, Psoriasis, Atopic Dermatitis), yet clinical utility is often limited by the therapeutic window (emesis vs. efficacy). The "classic" pharmacophore, exemplified by Roflumilast , relies on a dialkoxy-benzene core.[1]

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde represents a strategic bioisosteric shift from the benzene core to a pyridine scaffold.[1] This substitution offers three critical advantages in drug design:

-

Solubility: The pyridine nitrogen introduces a hydrogen bond acceptor, potentially lowering LogP and improving aqueous solubility compared to the catechol ether counterparts.

-

Metabolic Stability: The electron-deficient pyridine ring is generally less prone to oxidative metabolism (e.g., by CYP450) than the electron-rich benzene ring of roflumilast analogues.[1]

-

Pharmacophore Fidelity: The cyclopropylmethoxy group at position 6 is spatially conserved to occupy the hydrophobic Q-pocket of the PDE4 active site, a prerequisite for high-affinity binding (IC50 < 1 nM).[1]

This guide details the handling, synthesis, and downstream derivatization of this intermediate into potent PDE4 inhibitors.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |

| Stability | Air-sensitive (Aldehyde oxidation); Store under Argon at -20°C |

| Hazards | Irritant (Skin/Eye); Potential sensitizer |

Critical Handling Note: As a nicotinaldehyde derivative, this compound is susceptible to autoxidation to the corresponding nicotinic acid upon prolonged air exposure. Always handle under an inert atmosphere (N₂ or Ar).

Mechanism of Action: The "Anchor" Strategy

The utility of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde lies in its ability to present the cyclopropyl "warhead" to the PDE4 enzyme.[1]

-

The Q-Pocket Clamp: Crystal structures of PDE4B/D co-crystallized with inhibitors (e.g., Roflumilast) reveal that the cyclopropyl group nests into a conserved hydrophobic pocket (Q-pocket) formed by Tyr159, Met273, and Phe372 (PDE4D numbering).[1]

-

The Pyridine Core: The pyridine ring serves as a rigid scaffold. The aldehyde at position 3 is the "reactive handle" for coupling to the "Head Group" (typically a dichloropyridine or benzamide mimic) that interacts with the metal-binding pocket (Mg²⁺/Zn²⁺).

Visualization: PDE4 Inhibition Pathway

The following diagram illustrates the role of this intermediate in the cAMP signaling cascade and drug synthesis logic.

Figure 1: Mechanistic integration of the intermediate into the PDE4 inhibitory cascade.[1]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Nucleophilic Aromatic Substitution)

If the intermediate is not purchased, it can be synthesized from 6-chloro-4-methylnicotinaldehyde .[1]

Reagents:

-

6-Chloro-4-methylnicotinaldehyde (1.0 eq)[1]

-

Cyclopropylmethanol (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)[1]

-

Anhydrous THF or DMF[1]

Step-by-Step:

-

Activation: In a flame-dried flask under Argon, dissolve Cyclopropylmethanol in anhydrous THF (0.5 M).

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Addition: Add 6-Chloro-4-methylnicotinaldehyde (dissolved in minimal THF) dropwise to the alkoxide solution.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The pyridine nitrogen activates the C-6 position for SNAr.[1]

-

Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc gradient.

Yield Expectation: 75–85%.

Protocol B: Downstream Application – Pinnick Oxidation to Carboxylic Acid

The aldehyde is rarely the final drug; it is typically oxidized to the acid to form an amide bond (analogous to Roflumilast).

Objective: Convert 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde to 6-(Cyclopropylmethoxy)-4-methylnicotinic acid .

Reagents:

-

Aldehyde Intermediate (1.0 eq)

-

Sodium Chlorite (NaClO₂, 1.5 eq)

-

Sulfamic Acid (Scavenger for HOCl, 1.5 eq) or H₂O₂

-

Solvent: THF:Water (1:1) or t-BuOH:Water

Workflow:

-

Dissolution: Dissolve the aldehyde in THF/Water. Cool to 0°C.[2]

-

Scavenger: Add Sulfamic acid (dissolved in min. water). Note: Sulfamic acid is preferred over Resorcinol to prevent chlorinated by-products.[1]

-

Oxidation: Add NaClO₂ (dissolved in water) dropwise over 15 mins. The solution may turn yellow.

-

Monitoring: Stir at 0°C for 1 hour, then RT for 1 hour. Monitor by HPLC (Acid peak appears earlier than Aldehyde).

-

Isolation: Adjust pH to ~3–4 with 1N HCl. The product often precipitates. If not, extract with EtOAc/iPrOH (3:1).

-

Drying: Recrystallize from Ethanol/Water.

Self-Validating Check:

-

1H NMR (DMSO-d6): Disappearance of Aldehyde singlet (~10.0 ppm). Appearance of broad COOH peak (~13.0 ppm).

Quality Control & Characterization Data

To ensure the integrity of the intermediate before using it in expensive coupling reactions, verify against these parameters.

Analytical Standard Table

| Method | Parameter | Acceptance Criteria | Notes |

| HPLC | Purity (Area %) | > 98.0% | Column: C18, Mobile Phase: ACN/H₂O (0.1% TFA) |

| 1H NMR | Structural ID | Conforms | Watch for Aldehyde proton at ~10.0 ppm |

| LC-MS | Identity (m/z) | [M+H]⁺ = 192.2 ± 0.5 | ESI Positive Mode |

| Water Content | KF Titration | < 0.5% | Critical for water-sensitive couplings |

Synthetic Workflow Diagram

The following diagram details the flow from raw materials to the active pharmaceutical ingredient (API) precursor.

Figure 2: Synthetic route from chloropyridine precursor to the coupling-ready acid.[1]

Troubleshooting & Optimization

-

Issue: Low Yield in SNAr Step.

-

Cause: Incomplete deprotonation of cyclopropylmethanol or moisture in solvent.

-

Solution: Use fresh NaH and distill THF over Na/Benzophenone. Ensure the alcohol is in slight excess (1.2 eq).

-

-

Issue: "Over-oxidation" or Chlorination during Pinnick Oxidation.

-

Cause: Generation of HOCl (hypochlorous acid) in situ.

-

Solution: Increase the scavenger (Sulfamic acid or Resorcinol) to 2.0 eq. Keep temperature strictly < 10°C during addition.

-

-

Issue: Aldehyde Degradation.

-

Cause: Air oxidation to acid during storage.

-

Solution: Re-purify via bisulfite adduct formation if purity < 95%, or simply proceed to the oxidation step if the acid is the desired endpoint.

-

References

-

Dainippon Sumitomo Pharma. (2013).[3] Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors.[1][3] Bioorganic & Medicinal Chemistry.[3] Link

-

LEO Pharma. (2014). Discovery and Early Clinical Development of LEO 29102, a Soft-Drug Inhibitor of PDE4.[1][4] Journal of Medicinal Chemistry. Link

-

Cayman Chemical. (2022).[5] Roflumilast Product Information & Pharmacophore Data.Link

-

Organic Syntheses. (2010). General Procedures for Pinnick Oxidation. Organic Syntheses, Coll. Vol. 10. Link

-

Google Patents. (2012). Preparation method of roflumilast intermediate (Analogous Chemistry). CN103304408A. Link

Disclaimer: This document is for research and development purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Horner-Wadsworth-Emmons reaction with 4-methylnicotinaldehyde derivatives

Application Note: Optimized Horner-Wadsworth-Emmons (HWE) Olefination of 4-Methylnicotinaldehyde Derivatives

Part 1: Executive Summary & Strategic Rationale

The Challenge: Synthesizing 3-vinylpyridine derivatives from 4-methylnicotinaldehyde presents a unique "Orthogonal Reactivity" paradox that causes standard HWE protocols (e.g., NaH/THF) to fail or produce low yields.

-

Steric Hindrance: The methyl group at the C4 position is ortho to the C3-aldehyde, creating significant steric bulk that retards nucleophilic attack.

-

Picolinic Acidity (The "Hidden" Trap): The protons on the C4-methyl group are highly acidic (

in DMSO) due to resonance stabilization by the pyridine nitrogen (picolyl anion formation). Strong bases used to deprotonate the phosphonate (

The Solution:

This protocol utilizes the Masamune-Roush modification (LiCl/DBU).[1][2] By using a mild base (DBU) in the presence of Lithium Chloride (LiCl), we selectively increase the acidity of the phosphonate reagent via chelation without reaching the basicity threshold required to deprotonate the C4-methyl group. This ensures high chemoselectivity and exclusive (

Part 2: Mechanistic Insight & Pathway Analysis

The following diagram illustrates the kinetic competition between the desired HWE pathway and the parasitic picolinic deprotonation.

Figure 1: Mechanistic divergence showing how strong bases trigger parasitic C4-deprotonation, while the LiCl/DBU system enforces the desired HWE pathway.

Part 3: Optimized Experimental Protocol (Masamune-Roush Conditions)

Reagents & Materials:

-

Substrate: 4-Methylnicotinaldehyde (1.0 equiv)

-

Phosphonate: Triethyl phosphonoacetate (or derivative) (1.2 equiv)

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) (1.5 equiv)

-

Additive: Lithium Chloride (LiCl ), anhydrous (1.5 equiv)

-

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Workflow

-

Catalyst Activation (Critical Step):

-

Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Add anhydrous LiCl (1.5 equiv).

-

Note: LiCl is extremely hygroscopic. Ideally, dry it under vacuum at 150°C for 2 hours prior to use. Wet LiCl will quench the reaction.

-

Add anhydrous MeCN and stir until LiCl is mostly dissolved (may remain slightly turbid).

-

-

Phosphonate Chelation:

-

Add Triethyl phosphonoacetate (1.2 equiv) to the LiCl/MeCN suspension.

-

Add DBU (1.5 equiv) dropwise at 0°C (ice bath).

-

Observation: The solution may turn slightly yellow. Stir for 30 minutes at 0°C to form the Li-chelated phosphonate species.

-

-

Substrate Addition:

-

Dissolve 4-methylnicotinaldehyde (1.0 equiv) in a minimum amount of anhydrous MeCN.

-

Add the aldehyde solution dropwise to the reaction mixture at 0°C.

-

Reasoning: Slow addition prevents local concentration spikes that could trigger side reactions.

-

-

Reaction Progression:

-

Allow the reaction to warm to Room Temperature (20-25°C).

-

Stir for 12–18 hours.

-

Monitoring: Monitor by TLC (Visualize with UV and KMnO4 stain). The aldehyde spot should disappear.

-

Note: If reaction is sluggish due to C4-methyl sterics, heat to 40°C. Do not exceed 50°C to avoid polymerization.

-

-

Workup & Isolation:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Wash combined organics with Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes:EtOAc (Gradient 90:10 to 60:40). Pyridine derivatives can streak; add 1% Triethylamine (TEA) to the eluent if necessary.

-

Part 4: Data Analysis & Quality Control

Expected Results Table:

| Parameter | Standard Conditions (NaH/THF) | Optimized Conditions (LiCl/DBU) |

| Yield | 15 - 30% | 85 - 92% |

| Major Side Product | Self-condensation (dimers), Tars | None observed |

| Stereoselectivity ( | Variable (due to incomplete reaction) | >95:5 ( |

| Reaction Appearance | Dark brown/black (decomposition) | Light yellow/orange (clean) |

Validation Metrics (NMR): To confirm the structure and stereochemistry, analyze the vinyl protons in ¹H NMR (CDCl₃).

-

(

)-Isomer (Desired): Look for two doublets for the vinyl protons with a large coupling constant ( -

(

)-Isomer (Minor): Coupling constant will be smaller ( -

C4-Methyl Integrity: Confirm the singlet for the methyl group integrates to 3H (approx

2.3-2.5 ppm). If this peak is split or missing, side reactions occurred.

Part 5: Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common issues with hindered pyridine substrates.

References

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha, beta-unsaturated esters. Tetrahedron Letters, 25(21), 2183–2186.

- Foundational paper establishing the LiCl/DBU protocol for base-sensitive aldehydes.

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

- Comprehensive review covering the mechanism and stereoselectivity of HWE and Wittig reactions.

-

Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide.[3] Organic Letters, 10(23), 5437–5440.

- Discusses metal-ion mediation (Mg/Li) in HWE to improve selectivity and yield.

-

Sano, S., Takemoto, Y., & Nagao, Y. (2003).[4] (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid.[4] Arkivoc, (viii), 93-101.[4]

- Provides specific insights into optimizing E-selectivity using modified phosphon

Sources

Strategic Synthesis of Novel Crisaborole Analogs via 6-Cyclopropylmethoxy Benzoxaborole Intermediates

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the topical treatment of mild-to-moderate atopic dermatitis.[1] Its unique benzoxaborole scaffold has garnered considerable interest in medicinal chemistry for its distinctive mechanism of action and therapeutic potential.[2][3][4] This application note provides a comprehensive guide for the synthesis of novel crisaborole analogs built upon a 6-cyclopropylmethoxy-substituted benzoxaborole core. We detail a strategic synthetic pathway, from the preparation of a key dihydroisobenzofuran intermediate to its conversion into the versatile benzoxaborole building block. Furthermore, we present a robust protocol for generating a library of diverse analogs using the Suzuki-Miyaura cross-coupling reaction. The methodologies and insights provided herein are designed to empower researchers to explore the structure-activity relationships (SAR) of this important class of anti-inflammatory agents.

Introduction: The Therapeutic Promise of Benzoxaboroles

Atopic dermatitis (AD) is a chronic inflammatory skin condition affecting a significant portion of the population, particularly children.[5] The pathophysiology of AD involves a complex interplay of epidermal dysfunction and immune dysregulation.[5] Crisaborole (Eucrisa®) offers a valuable therapeutic option by targeting phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune cells.[6] By inhibiting PDE4, crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP), a key signaling molecule that suppresses the production of pro-inflammatory cytokines like TNF-α, IL-4, and IL-13.[5][7] This ultimately reduces the inflammation and pruritus characteristic of AD.[7][8]

The boron atom within the benzoxaborole heterocycle is crucial to its activity, forming a reversible covalent bond with the bimetal center of the PDE4 active site.[2] This unique mechanism has established benzoxaboroles as a privileged scaffold in drug discovery.[3][9] The development of analogs allows for the systematic investigation of how structural modifications impact potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis of analogs featuring a cyclopropylmethoxy group at the 6-position of the benzoxaborole ring, a modification intended to probe the effects of steric and electronic changes in this region of the molecule.

Overall Synthetic Strategy

The synthesis of the target analogs is centered around a modular approach that allows for late-stage diversification. The core strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[10][11] Our retrosynthetic analysis identifies two key building blocks:

-

A functionalized benzoxaborole core containing the 6-cyclopropylmethoxy group and a reactive handle (a boronic acid or ester) for coupling.

-

A diverse set of aryl or heteroaryl halides (or triflates) to serve as coupling partners.

The overall workflow is designed to first construct a common, advanced intermediate, which is then used to generate a library of final compounds.

Figure 1. High-level workflow for the synthesis of crisaborole analogs.

Synthesis of the Key Intermediate: 5-Bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran

This multi-step synthesis constructs the core bicyclic ring system, functionalized with both the desired cyclopropylmethoxy group and a bromine atom that will later be converted into the benzoxaborole moiety.

Protocol 3.1: Williamson Ether Synthesis

This step introduces the cyclopropylmethoxy side chain onto the phenolic starting material.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-(hydroxymethyl)phenol (1.0 eq), anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition: Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-(hydroxymethyl)-1-(cyclopropylmethoxy)benzene.

Protocol 3.2: Intramolecular Cyclization to form Dihydroisobenzofuran

This acid-catalyzed cyclization forms the furan ring of the core intermediate.[12]

-

Setup: Dissolve the product from Protocol 3.1 (1.0 eq) in toluene (approx. 0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

-

Reaction: Heat the mixture to reflux and allow it to stir for 4-6 hours, collecting the water that is formed in the Dean-Stark trap. Monitor the reaction for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude 5-bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

| Compound | Step | Typical Yield | Key Characterization Data (¹H NMR, CDCl₃) |

| 4-bromo-2-(hydroxymethyl)-1-(cyclopropylmethoxy)benzene | Ether Synthesis | 80-90% | δ ~7.3 (d), 7.1 (dd), 6.9 (d), 4.7 (s, 2H), 3.8 (d, 2H), 1.2-1.3 (m, 1H), 0.6-0.7 (m, 2H), 0.3-0.4 (m, 2H) |

| 5-bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran | Cyclization | 90-95% | δ ~7.2 (s), 6.9 (s), 5.1 (s, 4H), 3.9 (d, 2H), 1.2-1.3 (m, 1H), 0.6-0.7 (m, 2H), 0.3-0.4 (m, 2H) |

| Table 1. Summary of yields and expected NMR shifts for key intermediate synthesis. |

Formation of the Benzoxaborole Core and Analog Synthesis

The critical step in this sequence is the transformation of the aryl bromide into the benzoxaborole ring system. This is achieved through a lithium-halogen exchange followed by reaction with a borate ester.[13]

Figure 2. Mechanism of benzoxaborole formation via lithiation and borylation.

Protocol 4.1: Benzoxaborole Formation

This protocol requires strict anhydrous conditions and careful temperature control.

-

Setup: Add the 5-bromo-6-(cyclopropylmethoxy)-1,3-dihydroisobenzofuran intermediate (1.0 eq) to a flame-dried, multi-neck flask containing anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Work-up and Cyclization: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to facilitate hydrolysis of the borate ester and in-situ cyclization to the benzoxaborole.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 6-(cyclopropylmethoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole. This product is often isolated as its pinacol boronate ester for enhanced stability and easier handling in the subsequent coupling step. A patent describes a similar Miyaura borylation to introduce the boron atom.[14]

Protocol 4.2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the benzoxaborole core (as a boronic acid or, more commonly, its pinacol ester derivative) with various aryl halides to generate the final analogs.

-